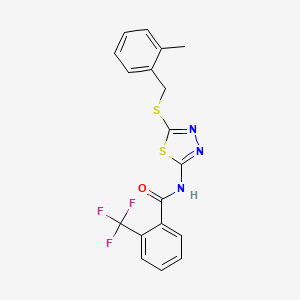
N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide, also known as MTB-TFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiadiazole derivatives and has shown promising results in various studies.
Aplicaciones Científicas De Investigación
Anticancer Activity
The 1,3,4-thiadiazole moiety is recognized for its potential in anticancer drug design due to its ability to disrupt DNA replication processes. This compound, with its specific substitutions, may be investigated for its efficacy against various cancer cell lines. In particular, similar structures have been evaluated for their anticancer activity against prostate, breast, and glioblastoma cancers .
Antimicrobial and Antifungal Applications
Derivatives of 1,3,4-thiadiazole have shown significant antimicrobial and antifungal activities. The presence of the 2-methylbenzylthio group could enhance these properties, making this compound a candidate for developing new antimicrobial agents that could be more effective against resistant strains of bacteria and fungi .
Anti-inflammatory Properties
Compounds containing the 1,3,4-thiadiazole ring have been associated with anti-inflammatory properties. Research into the specific applications of this compound could lead to the development of new anti-inflammatory medications, potentially with fewer side effects than current treatments .
Analgesic Effects
The analgesic properties of thiadiazole derivatives make them interesting targets for pain management research. This compound could be synthesized and tested for its effectiveness as an analgesic, possibly offering an alternative to opioids .
Antipsychotic and Antidepressant Potential
Thiadiazole derivatives have been explored for their antipsychotic and antidepressant effects. The unique structure of this compound might interact with neurological pathways in a novel way, providing a new avenue for treating mental health disorders .
Anticonvulsant Activity
The anticonvulsant activity of 1,3,4-thiadiazole derivatives is another area of interest. This compound could be valuable in the development of new treatments for epilepsy and other seizure-related conditions .
Anti-leishmanial Activity
Some thiadiazole compounds have shown promise as anti-leishmanial agents. Given the structure of this compound, it could be a potential candidate for the treatment of leishmaniasis, a disease caused by parasites .
Enzyme Inhibition
Thiadiazole derivatives are known to act as enzyme inhibitors, which can be crucial in the treatment of various diseases. This compound could be studied for its ability to inhibit specific enzymes related to disease processes, leading to the development of targeted therapies .
Propiedades
IUPAC Name |
N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3OS2/c1-11-6-2-3-7-12(11)10-26-17-24-23-16(27-17)22-15(25)13-8-4-5-9-14(13)18(19,20)21/h2-9H,10H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFYJHUSDODMJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

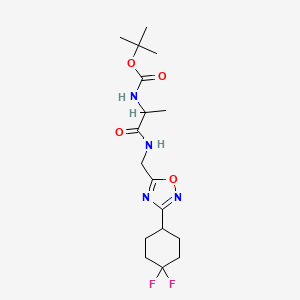
![1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2601363.png)

![2-[(2-Methyl-furan-3-carbonyl)-amino]-4-methylsulfanylbutyric acid](/img/structure/B2601367.png)
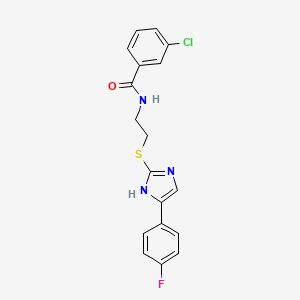
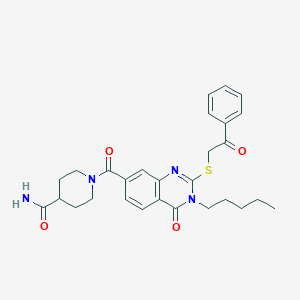




![(Z)-ethyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-benzo[c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2601379.png)

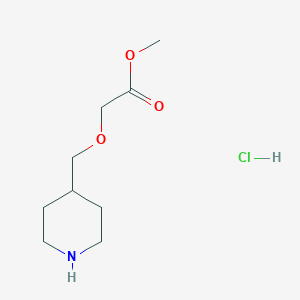
![N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2601384.png)